molecular formula C9H15NO B14382871 2-Methyl-4-ethyl-5-propyloxazole CAS No. 88300-06-5

2-Methyl-4-ethyl-5-propyloxazole

Cat. No.: B14382871
CAS No.: 88300-06-5
M. Wt: 153.22 g/mol
InChI Key: OJFZPFCEFJXLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-ethyl-5-propyloxazole is an organic compound with the molecular formula C₉H₁₅NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-ethyl-5-propyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4-ethyl-5-propylamine with an appropriate acid chloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Anhydrous solvents such as dichloromethane or toluene

    Catalyst: Lewis acids like aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-ethyl-5-propyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-4-ethyl-5-propyloxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-ethyl-5-propyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-ethyl-5-propyloxazole
  • 2-Ethyl-4-methyl-5-propyloxazole
  • 2-Methyl-4-ethyl-5-butylthiazole

Comparison

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications.

Properties

CAS No.

88300-06-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-ethyl-2-methyl-5-propyl-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3

InChI Key

OJFZPFCEFJXLIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(O1)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.